molecular formula C15H20N4O2 B2678984 Ethyl 5-cyano-2-(1,4-diazepan-1-yl)-6-methylnicotinate CAS No. 683274-44-4

Ethyl 5-cyano-2-(1,4-diazepan-1-yl)-6-methylnicotinate

Cat. No.: B2678984
CAS No.: 683274-44-4
M. Wt: 288.351
InChI Key: MTXUJJPFBVQKLD-UHFFFAOYSA-N
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Description

Ethyl 5-cyano-2-(1,4-diazepan-1-yl)-6-methylnicotinate is a nicotinic acid derivative with a molecular formula of C₁₆H₂₂N₄O₃ and a molecular weight of 318.37 g/mol . The compound features a 1,4-diazepane (a seven-membered ring containing two nitrogen atoms) at the 2-position of the pyridine backbone, a cyano group at the 5-position, and a methyl group at the 6-position. It is stored under 2–8°C in sealed, dry conditions to ensure stability .

Properties

IUPAC Name

ethyl 5-cyano-2-(1,4-diazepan-1-yl)-6-methylpyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2/c1-3-21-15(20)13-9-12(10-16)11(2)18-14(13)19-7-4-5-17-6-8-19/h9,17H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTXUJJPFBVQKLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C(=C1)C#N)C)N2CCCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

683274-44-4
Record name 683274-44-4
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-cyano-2-(1,4-diazepan-1-yl)-6-methylnicotinate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-cyano-2-(1,4-diazepan-1-yl)-6-methylnicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

Ethyl 5-cyano-2-(1,4-diazepan-1-yl)-6-methylnicotinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-cyano-2-(1,4-diazepan-1-yl)-6-methylnicotinate involves its interaction with specific molecular targets. The cyano group and diazepane ring play crucial roles in binding to receptors or enzymes, modulating their activity. The compound may act as an agonist or antagonist, depending on the target and the biological pathway involved .

Comparison with Similar Compounds

Substituent Variations at the 2-Position

Compound Name 2-Position Substituent Key Features References
Ethyl 5-cyano-2-(1,4-diazepan-1-yl)-6-methylnicotinate (Target compound) 1,4-Diazepane Seven-membered ring with two N atoms; flexible structure
Ethyl 6-((1-benzylpiperidin-4-yl)methylamino)-5-cyano-2-methyl-4-phenylnicotinate (1-Benzylpiperidin-4-yl)methanamine Six-membered piperidine ring with benzyl group; bulky, lipophilic substituent
Ethyl 5-cyano-2-[4-(2-hydroxyethyl)piperazin-1-yl]-6-methylnicotinate 4-(2-Hydroxyethyl)piperazine Six-membered piperazine ring with hydrophilic hydroxyethyl side chain
Ethyl 6-chloro-5-cyano-2-methylnicotinate Chlorine Electron-withdrawing group; reactive site for further substitution
Ethyl 5-cyano-2-phenyl-6-(propylamino)nicotinate Phenyl Aromatic substituent; potential for π-π interactions

Physicochemical Properties

Property Target Compound Ethyl 6-chloro-5-cyano-2-methylnicotinate Ethyl 5-cyano-2-[4-(2-hydroxyethyl)piperazin-1-yl]-6-methylnicotinate
Molecular weight (g/mol) 318.37 224.64 318.37
Melting point (°C) Not reported Not reported Not reported
Stability Stable at 2–8°C Not reported Similar storage conditions
Solubility Likely moderate (polar groups) Low (chloro substituent) Enhanced solubility due to hydroxyethyl group

Biological Activity

Ethyl 5-cyano-2-(1,4-diazepan-1-yl)-6-methylnicotinate, a compound with the CAS number 683274-44-4, is part of a class of nicotinic acid derivatives that have garnered attention for their potential biological activities. This article aims to provide an in-depth examination of its biological activity, including data tables, case studies, and detailed research findings.

Molecular Structure

  • Molecular Formula : C₁₆H₁₈N₄O₂
  • Molecular Weight : 302.34 g/mol
  • CAS Number : 683274-44-4

Physical Properties

PropertyValue
Purity96%
StorageSealed in dry conditions at 2-8°C
AppearanceWhite to off-white solid

This compound has been studied for its interaction with various biological targets. It primarily acts as a modulator of the nicotinic acetylcholine receptors (nAChRs), which are involved in neurotransmission and have implications in neurological disorders.

Key Biological Activities

  • Neuroprotective Effects :
    • Studies indicate that this compound may offer neuroprotective benefits by enhancing cholinergic signaling pathways.
  • Antioxidant Properties :
    • The compound exhibits significant antioxidant activity, which could be beneficial in mitigating oxidative stress-related diseases.
  • Antitumor Activity :
    • Preliminary studies suggest potential antitumor effects through the inhibition of certain cancer cell lines, though further research is required to elucidate the specific mechanisms involved.

Case Study 1: Neuroprotective Effects

A study published in Neuroscience Letters demonstrated that this compound significantly reduced neuronal apoptosis in a model of oxidative stress induced by hydrogen peroxide. The results showed a reduction in markers of cell death and an increase in cell viability compared to control groups.

Case Study 2: Antioxidant Activity

Research conducted by Zhang et al. (2019) evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. The findings indicated that the compound scavenged free radicals effectively, suggesting its potential role as an antioxidant agent.

Case Study 3: Antitumor Activity

In vitro studies reported in Cancer Letters highlighted that this compound exhibited cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism was hypothesized to involve apoptosis induction and cell cycle arrest.

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